Caprylyl pyrrolidone

Description

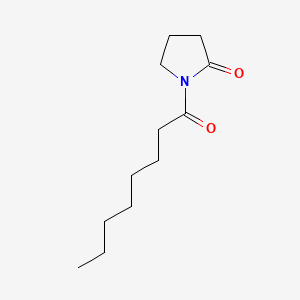

Structure

2D Structure

3D Structure

Properties

CAS No. |

60437-60-7 |

|---|---|

Molecular Formula |

C12H21NO2 |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

1-octanoylpyrrolidin-2-one |

InChI |

InChI=1S/C12H21NO2/c1-2-3-4-5-6-8-11(14)13-10-7-9-12(13)15/h2-10H2,1H3 |

InChI Key |

CRWPSVYQTNMIPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N1CCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Caprylyl Pyrrolidone for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl pyrrolidone, identified chemically as 1-octyl-2-pyrrolidone, is a versatile compound with significant applications in the pharmaceutical and cosmetic industries. Its unique amphiphilic structure, combining a polar pyrrolidone ring with a nonpolar octyl chain, imparts valuable surfactant and solubilizing properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed experimental protocols for their determination and exploring its mechanism of action as a skin penetration enhancer. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging the full potential of this compound in their work.

Physicochemical Properties of 1-Octyl-2-pyrrolidone

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key quantitative data for 1-octyl-2-pyrrolidone.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| Chemical Name | 1-Octyl-2-pyrrolidone | N/A |

| Synonyms | This compound, N-Octyl-2-pyrrolidinone | N/A |

| Molecular Formula | C₁₂H₂₃NO | N/A |

| Molecular Weight | 197.32 g/mol | N/A |

| CAS Number | 2687-94-7 | N/A |

| IUPAC Name | 1-octylpyrrolidin-2-one | N/A |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | N/A |

| Melting Point | -25 °C | N/A |

| Boiling Point | 170-172 °C at 15 mmHg | N/A |

| Density | 0.92 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.465 | N/A |

| Water Solubility | 1.36 g/L at 20°C | N/A |

| logP (Octanol-Water Partition Coefficient) | 3.2 (Estimated) | N/A |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of physicochemical properties. The following sections provide step-by-step methodologies for determining key parameters of this compound.

Determination of Octanol-Water Partition Coefficient (logP) - OECD 107 Shake Flask Method

The octanol-water partition coefficient is a critical parameter for predicting the lipophilicity and potential bioaccumulation of a substance. The shake flask method is a widely accepted technique for its determination.[1][2]

Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. The system is allowed to reach equilibrium, and the concentration of the substance in each phase is measured to determine the partition coefficient.

Materials:

-

1-Octyl-2-pyrrolidone (test substance)

-

n-Octanol (analytical grade, saturated with water)

-

Purified water (saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., GC, HPLC)

-

Buffer solutions (if the substance is ionizable)

Procedure:

-

Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Preparation of Test Solution: Prepare a stock solution of 1-octyl-2-pyrrolidone in n-octanol. The concentration should be low enough to remain in the linear range of the analytical method.

-

Partitioning:

-

In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of water.

-

The volume ratio of n-octanol to water should be varied in at least three different experiments (e.g., 2:1, 1:1, 1:2).

-

Tightly cap the tubes.

-

-

Equilibration: Place the tubes on a mechanical shaker and agitate at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and water phases.

-

Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of 1-octyl-2-pyrrolidone in both the n-octanol and water phases using a suitable analytical method (e.g., gas chromatography).

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water):

-

P = C_octanol / C_water

-

The result is typically expressed as its base-10 logarithm (logP).

-

Determination of Aqueous Solubility

The solubility of a surfactant in water is a key indicator of its performance in aqueous formulations.

Principle: An excess of the surfactant is equilibrated with water at a constant temperature. The concentration of the dissolved surfactant in the aqueous phase is then determined.

Materials:

-

1-Octyl-2-pyrrolidone

-

Purified water

-

Thermostatically controlled shaker bath

-

Filtration system (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Equilibration:

-

Add an excess amount of 1-octyl-2-pyrrolidone to a known volume of water in a sealed container.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved liquid indicates that a saturated solution has been formed.

-

-

Sample Preparation:

-

Allow the mixture to stand undisturbed at the same temperature to allow for phase separation.

-

Carefully withdraw a sample from the aqueous phase, avoiding any undissolved droplets.

-

Filter the sample through a syringe filter to remove any suspended micro-droplets.

-

-

Analysis:

-

Determine the concentration of 1-octyl-2-pyrrolidone in the filtered aqueous solution using a calibrated analytical method.

-

-

Reporting: The aqueous solubility is reported as the concentration of the saturated solution, typically in g/L or mg/mL, at the specified temperature.

Determination of Melting Point

The melting point is a fundamental physical property used for identification and purity assessment. For substances that are liquid at room temperature, this is often referred to as the freezing point.

Principle: The sample is cooled at a controlled rate, and the temperature at which the liquid-to-solid phase transition occurs is observed.

Materials:

-

1-Octyl-2-pyrrolidone

-

Melting point apparatus or a suitable cooling bath

-

Calibrated thermometer or temperature probe

-

Small test tube or capillary tube

Procedure:

-

Sample Preparation: Place a small amount of the liquid 1-octyl-2-pyrrolidone into a test tube or capillary tube.

-

Cooling:

-

Place the sample in a cooling bath (e.g., an ice-salt bath or a cryostat).

-

Slowly cool the sample while gently stirring with the thermometer or a small stirrer to encourage uniform cooling and prevent supercooling.

-

-

Observation: Observe the sample for the first appearance of solid crystals. The temperature at which crystallization begins and the temperature at which the entire sample solidifies are recorded as the melting point range. For a pure substance, this range should be narrow.

Determination of Boiling Point

The boiling point provides information about the volatility of a substance.

Principle: The sample is heated, and the temperature at which its vapor pressure equals the surrounding atmospheric pressure is determined.

Materials:

-

1-Octyl-2-pyrrolidone

-

Distillation apparatus (e.g., a small-scale distillation setup)

-

Heating mantle or oil bath

-

Calibrated thermometer

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble a distillation apparatus with a small distilling flask, a condenser, and a collection vessel. Place the thermometer bulb at the level of the side arm leading to the condenser.

-

Sample Addition: Add a small volume of 1-octyl-2-pyrrolidone and a few boiling chips to the distilling flask.

-

Heating:

-

Gently heat the flask.

-

Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer bulb.

-

-

Measurement: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This constant temperature is the boiling point at the measured atmospheric pressure. If the determination is not performed at standard atmospheric pressure, a pressure correction may be necessary.

Mechanism of Action as a Skin Penetration Enhancer

This compound is recognized for its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. Its mechanism of action is primarily attributed to the disruption of the highly organized lipid bilayer structure of the stratum corneum.

Caption: Mechanism of skin penetration enhancement by this compound.

The diagram illustrates that this compound molecules intercalate into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipid chains, leading to an increase in the fluidity of the lipid matrix. Consequently, the barrier function of the stratum corneum is temporarily and reversibly reduced, creating pathways for the enhanced diffusion of API molecules into the deeper layers of the skin.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound (1-octyl-2-pyrrolidone), complete with standardized experimental protocols for their determination. The data and methodologies presented are intended to serve as a valuable resource for researchers and formulation scientists. Furthermore, the elucidation of its mechanism as a skin penetration enhancer offers insights into its application in transdermal drug delivery systems. A comprehensive understanding of these fundamental characteristics is paramount for the effective and innovative application of this compound in scientific research and product development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Octyl-2-Pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-octyl-2-pyrrolidone, a versatile N-substituted pyrrolidone with applications as a solvent, surfactant, and permeation enhancer. This document details a common and effective synthesis protocol, including reaction conditions and purification methods. Furthermore, it outlines the key analytical techniques for the structural elucidation and purity assessment of the compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental parameters and interpretation of spectral data are provided to assist researchers in the successful preparation and validation of 1-octyl-2-pyrrolidone.

Introduction

1-Octyl-2-pyrrolidone, also known as N-octylpyrrolidone (NOP), is a colorless to slightly yellow viscous liquid.[1] Its unique combination of a polar lactam ring and a nonpolar octyl chain imparts valuable properties, making it a compound of interest in various scientific and industrial fields. It serves as an efficient and selective solvent, a low-foaming nonionic surfactant, and a notable permeation enhancer in pharmaceutical formulations.[2][3] Its biodegradability and low toxicity further enhance its appeal for green chemistry applications.[3] A thorough understanding of its synthesis and characterization is crucial for its effective application and for ensuring the quality and reproducibility of research and development outcomes.

Synthesis of 1-Octyl-2-Pyrrolidone

A widely employed method for the synthesis of 1-octyl-2-pyrrolidone is the N-alkylation of 2-pyrrolidone with an octyl halide. This reaction is typically facilitated by a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, under basic conditions.

Reaction Scheme

The overall reaction for the synthesis of 1-octyl-2-pyrrolidone from 2-pyrrolidone and 1-chlorooctane (B87089) is depicted below:

Experimental Protocol

This protocol is based on a commonly cited synthetic route.[3][4][5]

Materials:

-

2-Pyrrolidone

-

1-Chlorooctane (n-octyl chloride)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (optional, as a base)

-

Toluene or other suitable solvent (optional)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Distillation apparatus

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-pyrrolidone and tetrabutylammonium bromide (typically 2-3% by mass of the 2-pyrrolidone).[5]

-

Slowly add 1-chlorooctane to the reaction mixture through the dropping funnel over a period of 9-10 hours.[5] The molar ratio of 2-pyrrolidone to 1-chlorooctane is typically maintained between 1.05:1 and 1.20:1.[5]

-

Maintain the reaction temperature at 85-95 °C and continue stirring for an additional 1-2 hours after the addition of 1-chlorooctane is complete to ensure the reaction goes to completion.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by vacuum distillation. The fraction collected at 170-172 °C under a pressure of 15 mmHg corresponds to pure 1-octyl-2-pyrrolidone.[6][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-octyl-2-pyrrolidone.

Characterization Methods

The synthesized 1-octyl-2-pyrrolidone should be thoroughly characterized to confirm its identity, structure, and purity. The primary analytical techniques employed for this purpose are detailed below.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-octyl-2-pyrrolidone is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃NO | [6] |

| Molecular Weight | 197.32 g/mol | [6] |

| Appearance | Colorless to yellow clear liquid | [1][6] |

| Boiling Point | 170-172 °C at 15 mmHg | [6][7] |

| Melting Point | -25 °C | [6][7] |

| Density | 0.92 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.465 | [7] |

| Water Solubility | 1.14 - 1.25 g/L at 20 °C | [4] |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of 1-octyl-2-pyrrolidone. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis of this compound.

-

Expected Chemical Shifts (δ):

-

~3.2 ppm (triplet): Methylene (B1212753) protons (-CH₂-) on the pyrrolidone ring adjacent to the nitrogen atom.

-

~2.3 ppm (triplet): Methylene protons (-CH₂-) on the pyrrolidone ring adjacent to the carbonyl group.

-

~1.9 ppm (quintet): Methylene protons (-CH₂-) on the pyrrolidone ring beta to the carbonyl group.

-

~1.5 ppm (quintet): Methylene protons (-CH₂-) of the octyl chain adjacent to the nitrogen atom.

-

~1.2-1.3 ppm (multiplet): Methylene protons (-CH₂-) of the octyl chain.

-

~0.8-0.9 ppm (triplet): Methyl protons (-CH₃) of the octyl chain.

-

¹³C NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃)

-

Expected Chemical Shifts (δ):

-

~175 ppm: Carbonyl carbon (C=O) of the pyrrolidone ring.

-

~48 ppm: Methylene carbon (-CH₂-) on the pyrrolidone ring adjacent to the nitrogen.

-

~45 ppm: Methylene carbon (-CH₂-) of the octyl chain adjacent to the nitrogen.

-

~31 ppm: Methylene carbon (-CH₂-) on the pyrrolidone ring adjacent to the carbonyl group.

-

~20-30 ppm: Methylene carbons (-CH₂-) of the octyl chain.

-

~18 ppm: Methylene carbon (-CH₂-) on the pyrrolidone ring beta to the carbonyl group.

-

~14 ppm: Methyl carbon (-CH₃) of the octyl chain.

-

FTIR spectroscopy is used to identify the functional groups present in the 1-octyl-2-pyrrolidone molecule.

-

Sample Preparation: The spectrum is typically recorded from a thin film of the neat liquid between salt plates (e.g., NaCl or KBr).

-

Expected Absorption Bands:

-

~2925 cm⁻¹ and ~2855 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups in the octyl chain.

-

~1680-1700 cm⁻¹: Strong absorption due to the C=O (amide I) stretching vibration of the lactam ring.

-

~1465 cm⁻¹: C-H bending vibrations of the methylene groups.

-

~1290 cm⁻¹: C-N stretching vibration.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Ionization Method: Electron Ionization (EI) is commonly used.

-

Expected Molecular Ion Peak (M⁺): m/z = 197.

-

Key Fragmentation Peaks:

-

m/z = 113: Loss of the octyl side chain.

-

m/z = 98: Further fragmentation of the pyrrolidone ring.

-

m/z = 84: Cleavage of the octyl chain.

-

m/z = 55, 41: Common fragments from the pyrrolidone ring and alkyl chain.

-

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized 1-octyl-2-pyrrolidone.

GC is a suitable method for determining the purity of the volatile 1-octyl-2-pyrrolidone.

-

Column: A non-polar or moderately polar capillary column (e.g., DB-5 or DB-17) is typically used.

-

Injector and Detector Temperature: ~250 °C and ~280 °C, respectively.

-

Oven Temperature Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 250 °C, can be used to separate impurities.

-

Detector: A Flame Ionization Detector (FID) is commonly employed.

HPLC can also be used for purity analysis, particularly for less volatile impurities.

-

Column: A reversed-phase column (e.g., C18) is appropriate.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.[2]

-

Detector: A UV detector set at a low wavelength (e.g., 210 nm) where the pyrrolidone chromophore absorbs, or an Evaporative Light Scattering Detector (ELSD).

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of 1-octyl-2-pyrrolidone.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1-octyl-2-pyrrolidone. The described synthetic protocol offers a reliable and efficient method for its preparation. The comprehensive characterization workflow, employing a combination of spectroscopic and chromatographic techniques, ensures the unambiguous identification and purity assessment of the final product. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound, facilitating its synthesis and application in a variety of research and development endeavors.

References

- 1. ashland.com [ashland.com]

- 2. Separation of N-Octyl-2-pyrrolidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. N-OCTYL PYRROLIDONE - Ataman Kimya [atamanchemicals.com]

- 4. chembk.com [chembk.com]

- 5. CN107129454A - The synthetic method of N octylpyrrolidones - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-辛基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of N-octyl-2-pyrrolidone as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octyl-2-pyrrolidone (NOP), a substituted heterocyclic organic compound, is a versatile molecule that functions as a nonionic surfactant, solvent, and wetting agent[1][2]. Its unique chemical structure, comprising a polar lactam ring and a nonpolar octyl chain, imparts a low hydrophile-lipophile balance (HLB) of approximately 6, making it an effective ingredient in a wide array of applications, including industrial and institutional cleaners, crop protection formulations, and pharmaceutical preparations[3][4]. In the context of drug development, NOP is of particular interest for its role as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients across biological membranes[5][6]. This technical guide provides a comprehensive overview of the core mechanism of action of N-octyl-2-pyrrolidone as a surfactant, with a focus on its behavior at interfaces, its interaction with other surfactants and lipid membranes, and the experimental methodologies used for its characterization.

Core Mechanism of Action as a Surfactant

The surfactant properties of N-octyl-2-pyrrolidone are primarily attributed to its amphiphilic nature. The molecule consists of a hydrophilic head, the 2-pyrrolidone ring, and a hydrophobic tail, the n-octyl hydrocarbon chain. This structure allows NOP to adsorb at interfaces, such as air-water or oil-water, thereby reducing the surface or interfacial tension.

Surface Activity and Adsorption at Interfaces

At the air-water interface, NOP molecules orient themselves with the hydrophobic octyl tail directed towards the air and the hydrophilic pyrrolidone head remaining in the aqueous phase. This arrangement disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension. The surface tension of an aqueous solution of NOP at 20°C is approximately 30.8 mN/m[7].

Aggregation Behavior and the Absence of a Classical Critical Micelle Concentration (CMC)

A distinctive feature of N-octyl-2-pyrrolidone is that it is often described as a surfactant with no critical micelle concentration (CMC) in aqueous solution on its own[3][8]. The CMC is the concentration at which surfactant monomers self-assemble into micelles. For NOP, the aggregation into micelles in a pure aqueous solution is not a thermodynamically favorable process under typical conditions. This is likely due to the relatively weak hydrophilicity of the pyrrolidone headgroup and the geometry of the molecule.

Synergistic Interactions and Mixed Micelle Formation

While NOP may not readily form micelles independently, it exhibits significant synergistic interactions with other surfactants, particularly anionic surfactants like sodium dodecyl sulfate (B86663) (SDS)[3][9]. This synergy is a cornerstone of its mechanism of action in many formulations.

The interaction is driven by the electron-delocalized lactam ring of the pyrrolidone headgroup. The electronegative carbonyl oxygen of the pyrrolidone can accept a proton, forming a pseudo-quaternary ammonium-like ion. This positively charged species can then form an ion pair with the anionic headgroup of a surfactant like SDS. This electrostatic interaction, coupled with the hydrophobic interactions between the alkyl chains of NOP and the anionic surfactant, leads to the formation of stable mixed micelles at concentrations lower than the CMC of the individual surfactants[3]. This synergistic interaction results in a significant enhancement of water solubility and a more pronounced reduction in surface tension than can be achieved by either surfactant alone[3][8].

Mechanism as a Penetration Enhancer

N-octyl-2-pyrrolidone is widely recognized for its ability to enhance the permeation of drugs through the skin. This action is primarily attributed to its interaction with the lipid bilayers of the stratum corneum, the outermost layer of the skin.

Disruption of Lipid Bilayer Organization and Increased Fluidity

The stratum corneum lipids are organized into highly ordered lamellar structures, which form the primary barrier to drug penetration. NOP, with its amphiphilic character, can insert itself into these lipid bilayers. The bulky pyrrolidone headgroup and the flexible octyl chain disrupt the tight packing of the lipid molecules. This intercalation leads to an increase in the fluidity of the lipid bilayer, making it more permeable to drug molecules[10]. Studies using fluorescence spectroscopy have shown that 1-alkyl-2-pyrrolidones, including NOP, can fluidize the alkyl chains of lipids at intermediate depths within the bilayer, leading to a 40-50% decrease in the rotational correlation times of fluorescent probes[10]. This increased fluidity creates transient pores or free volume within the bilayer, through which drug molecules can more easily diffuse.

Quantitative Data

Table 1: Physicochemical Properties of N-octyl-2-pyrrolidone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃NO | [11] |

| Molecular Weight | 197.32 g/mol | [11] |

| Appearance | Colorless to yellowish liquid | [12] |

| Density (at 20°C) | 0.92 g/cm³ | [12] |

| Water Solubility (at 20°C) | 1.14 g/L | [12] |

| Surface Tension (neat, 20°C) | 30.8 mN/m | [12] |

| Hydrophile-Lipophile Balance (HLB) | ~6 | [3][8] |

| Critical Micelle Concentration (CMC) | Does not typically form micelles on its own | [3][8] |

Table 2: Effect of N-alkyl-2-pyrrolidones on Stratum Corneum Lipid Liposome (B1194612) Fluidity

| Parameter | Observation | Reference(s) |

| Rotational Correlation Time of Fluorescent Probes (at intermediate bilayer depth) | 40-50% decrease | [10] |

| Fluidity of Deep Hydrophobic Region | No significant change | [10] |

Experimental Protocols

The characterization of the surfactant properties of N-octyl-2-pyrrolidone and its effects on lipid membranes involves a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Determination of Surface Tension and Critical Micelle Concentration (of mixed systems)

Objective: To measure the surface tension of aqueous solutions of NOP and its mixtures with an anionic surfactant at various concentrations to determine the critical micelle concentration of the mixed system.

Methodology: Pendant Drop Tensiometry

-

Solution Preparation: Prepare a stock solution of the NOP/anionic surfactant mixture in deionized water at a specific molar ratio. A series of dilutions are then prepared from the stock solution to cover a wide range of concentrations, typically from 10⁻⁶ M to 10⁻² M.

-

Instrumentation: A pendant drop tensiometer equipped with a high-resolution camera and software for drop shape analysis is used.

-

Measurement:

-

A small drop of the surfactant solution is formed at the tip of a needle.

-

The shape of the pendant drop is determined by the balance between surface tension and gravity.

-

The instrument's software analyzes the drop profile and calculates the surface tension based on the Young-Laplace equation.

-

Measurements are performed for each concentration at a controlled temperature.

-

-

Data Analysis:

-

The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).

-

The point at which the surface tension ceases to decrease significantly and plateaus indicates the CMC of the mixed surfactant system. The CMC is determined from the intersection of the two linear portions of the plot.

-

Characterization of Mixed Micelle Size and Distribution

Objective: To determine the size (hydrodynamic radius) and size distribution of mixed micelles formed by NOP and an anionic surfactant.

Methodology: Dynamic Light Scattering (DLS) [13][14]

-

Sample Preparation: Prepare solutions of the NOP/anionic surfactant mixture at a concentration above the determined CMC in a suitable buffer, filtered through a microporous filter (e.g., 0.22 µm) to remove dust particles.

-

Instrumentation: A DLS instrument equipped with a laser light source, a detector, and a correlator.

-

Measurement:

-

The sample is placed in a cuvette inside the instrument.

-

The laser beam is focused on the sample, and the scattered light is detected at a specific angle (e.g., 90° or 173° for backscatter detection).

-

The fluctuations in the intensity of the scattered light due to the Brownian motion of the micelles are recorded by the correlator.

-

-

Data Analysis:

-

The correlator generates an autocorrelation function, which is analyzed to determine the diffusion coefficient (D) of the micelles.

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (k_B * T) / (6 * π * η * D) where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

The size distribution of the micelles is also obtained from the analysis of the autocorrelation function.

-

Investigation of Membrane Fluidity

Objective: To assess the effect of NOP on the fluidity of a model lipid membrane.

Methodology: Fluorescence Anisotropy/Polarization using a Fluorescent Probe (e.g., DPH) [4][10]

-

Liposome Preparation: Prepare unilamellar liposomes (e.g., from dipalmitoylphosphatidylcholine, DPPC) by methods such as extrusion or sonication.

-

Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposome bilayer. DPH is a hydrophobic probe that partitions into the nonpolar region of the membrane.

-

NOP Treatment: Incubate the DPH-labeled liposomes with various concentrations of NOP.

-

Instrumentation: A fluorescence spectrophotometer equipped with polarizers in the excitation and emission paths.

-

Measurement:

-

The sample is excited with vertically polarized light at the excitation maximum of the probe.

-

The fluorescence emission is measured with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

-

-

Data Analysis:

-

The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, an instrument-specific correction factor.

-

A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity. The data can be plotted as anisotropy versus NOP concentration to show the dose-dependent effect.

-

Conclusion

N-octyl-2-pyrrolidone stands out as a versatile nonionic surfactant whose mechanism of action is intricately linked to its molecular structure. While it does not typically form micelles on its own, its ability to synergistically interact with anionic surfactants to form mixed micelles is a key feature that enhances its performance in various formulations. Furthermore, its capacity to disrupt the ordered structure of lipid bilayers and increase membrane fluidity underpins its effectiveness as a skin penetration enhancer in pharmaceutical applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of NOP's surfactant behavior and its interactions with lipid membranes, enabling researchers and drug development professionals to harness its unique properties for advanced formulation design. Further research focusing on generating comprehensive quantitative data for NOP in mixed surfactant systems would be invaluable for optimizing its application in various technological and therapeutic areas.

References

- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shape and Structure Formation of Mixed Nonionic–Anionic Surfactant Micelles | MDPI [mdpi.com]

- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surfactant--polymer aggregates formed by sodium dodecyl sulfate, poly(N-vinyl-2-pyrrolidone), and poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. justagriculture.in [justagriculture.in]

- 9. Poly(N-vinyl-2-pyrrolidone) and 1-Octyl-2-pyrrolidinone Modified Ionic Microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 11. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. colonialchem.com [colonialchem.com]

Caprylyl Pyrrolidone (CAS 2687-94-7): A Comprehensive Technical Review for Scientific Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Caprylyl Pyrrolidone, with the CAS Registry Number 2687-94-7, is a versatile N-alkyl-2-pyrrolidone that has garnered significant interest across various scientific and industrial sectors, particularly in pharmaceuticals and cosmetics. Its unique combination of properties as a solvent, surfactant, and penetration enhancer makes it a valuable excipient in topical and transdermal drug delivery systems, as well as a functional ingredient in a wide array of personal care products. This technical guide provides a comprehensive review of the scientific literature on this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing essential workflows to support research and development activities.

Core Physicochemical and Toxicological Data

A thorough understanding of the physicochemical and toxicological profile of this compound is fundamental to its application in research and product development. The following tables summarize key quantitative data gathered from various scientific sources.

Physical and Chemical Properties

This compound, also known as N-Octyl-2-pyrrolidone, is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are detailed in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃NO | [1] |

| Molecular Weight | 197.32 g/mol | [1] |

| CAS Number | 2687-94-7 | [1] |

| Melting Point | -25 °C | [2] |

| Boiling Point | 170-172 °C @ 15 mm Hg | [3] |

| Density | 0.92 g/mL at 25 °C | [3] |

| Water Solubility | 1.14 - 1.25 g/L at 20 °C | [3] |

| Partition Coefficient (Log P) | 4.8 (pH 6.8) | [4] |

| Vapor Pressure | 0.000948 mmHg at 25°C | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Refractive Index | n20/D 1.465 | [3] |

Toxicological Data

The toxicological profile of this compound indicates a low potential for acute toxicity, though it can be a skin and eye irritant. A summary of key toxicological data is presented in Table 2.

| Endpoint | Value | Species | Reference(s) |

| LD50 (Oral) | 2050 mg/kg | Rat | [4] |

| LD50 (Dermal) | > 4,000 mg/kg | Rat | [4] |

| Skin Irritation | Causes severe skin burns and eye damage | Not specified | [1] |

| Eye Irritation | Causes serious eye damage | Not specified | [1] |

Applications and Performance Characteristics

This compound's utility stems from its multifunctional nature. It is widely used as a solvent, a nonionic surfactant, and a penetration enhancer, particularly in topical and transdermal formulations.

| Application/Characteristic | Description | Reference(s) |

| Solvent | A highly efficient and selective solvent for a wide range of organic compounds. It is used in the synthesis of pharmaceuticals and as a component in coating and ink formulations. | |

| Surfactant | A nonionic wetting agent with a Hydrophile-Lipophile Balance (HLB) of 6. It exhibits low foaming properties and is used in industrial and institutional cleaners. Notably, it does not have a critical micelle concentration (CMC) but interacts with anionic surfactants to form mixed micelles, which enhances its water solubility and reduces surface tension. | |

| Penetration Enhancer | Enhances the transport of active pharmaceutical ingredients (APIs), such as steroidal permeants, across the skin. This property is crucial for improving the efficacy of topical and transdermal drug delivery systems. | [3] |

| Formulation Excipient | Utilized in a variety of cosmetic and pharmaceutical formulations, including creams, lotions, and gels, to improve the solubility and bioavailability of active ingredients. It is also used in hair care products as a conditioning agent. |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section provides protocols for the synthesis of this compound and its analysis in formulations.

Synthesis of this compound

A common method for the synthesis of N-Octyl-2-pyrrolidone involves the N-alkylation of 2-pyrrolidone.

Materials:

-

2-Pyrrolidone

-

n-Octyl chloride

-

Tetrabutylammonium (B224687) bromide (as a phase transfer catalyst)

Procedure:

-

In a reaction vessel, combine 2-pyrrolidone and a catalytic amount of tetrabutylammonium bromide.

-

Stir the mixture and heat to 90 °C.

-

Slowly add n-octyl chloride to the reaction mixture over a period of 10 hours while maintaining the temperature at 90 °C.

-

After the addition is complete, continue stirring the reaction mixture at 90 °C to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture can be purified by distillation under reduced pressure to isolate the N-Octyl-2-pyrrolidone.[3]

HPLC Analysis of this compound in a Topical Formulation

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantification of components in complex mixtures.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh a portion of the topical formulation.

-

Extract the this compound from the formulation matrix using a suitable solvent, such as methanol.

-

Vortex or sonicate the mixture to ensure complete extraction.

-

Centrifuge the sample to pellet any insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the filtered sample into the HPLC system.

Visualization of Workflows

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

Caption: Synthesis workflow for this compound.

Caption: General workflow for preparing a topical formulation.

References

Spectroscopic Analysis of Caprylyl Pyrrolidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl Pyrrolidone, with the chemical formula C12H21NO2, is a lipophilic N-acyl derivative of 2-pyrrolidone.[1] Its unique structure, combining a polar lactam ring with a nonpolar octanoyl chain, imparts surfactant-like properties, making it a valuable ingredient in various formulations. A thorough understanding of its molecular structure is paramount for its application and for ensuring quality control in its synthesis and use. This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this compound.

This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. It also provides generalized experimental protocols for these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the presence and connectivity of the pyrrolidone ring and the caprylyl side chain.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrrolidone ring and the octanoyl group. The chemical shifts are influenced by the electron-withdrawing nature of the amide group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Caprylyl) | 0.8 - 0.9 | Triplet | 3H |

| -(CH₂)₅- (Caprylyl) | 1.2 - 1.4 | Multiplet | 10H |

| -CH₂-CO- (Caprylyl) | 1.5 - 1.7 | Multiplet | 2H |

| -CO-CH₂- (Pyrrolidone) | 2.2 - 2.4 | Triplet | 2H |

| -CH₂-CH₂-N- (Pyrrolidone) | 1.9 - 2.1 | Multiplet | 2H |

| -N-CH₂- (Pyrrolidone) | 3.2 - 3.4 | Triplet | 2H |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (Caprylyl) | ~14 |

| -(CH₂)n- (Caprylyl) | 22 - 32 |

| -CH₂-CO- (Caprylyl) | ~36 |

| -CO-CH₂- (Pyrrolidone) | ~31 |

| -CH₂-CH₂-N- (Pyrrolidone) | ~18 |

| -N-CH₂- (Pyrrolidone) | ~45 |

| -N-C=O (Pyrrolidone) | ~175 |

| -C=O (Caprylyl) | ~173 |

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters :

-

The analysis is typically performed on a 300-500 MHz NMR spectrometer.[2]

-

For ¹H NMR, a spectral width of 0-12 ppm is generally sufficient.

-

For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio; typically 16-64 scans for ¹H and 1024 or more for ¹³C.[2]

-

-

Data Processing :

-

The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] For this compound, IR spectroscopy is particularly useful for confirming the presence of the amide carbonyl group and the long alkyl chain.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the amide and alkyl moieties.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Amide, Lactam) | Stretching | 1670 - 1690 |

| C=O (Acyl) | Stretching | 1700 - 1720 |

| C-N | Stretching | 1200 - 1350 |

| CH₂ | Bending (Scissoring) | ~1465 |

The carbonyl stretching frequency of the five-membered lactam ring is a key diagnostic peak.[3]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid or solid samples.

-

Instrument Preparation :

-

Ensure the FTIR spectrometer is powered on and the software is running.

-

Record a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum.[3]

-

-

Sample Analysis :

-

Place a small drop of liquid this compound or a small amount of solid powder onto the ATR crystal.

-

Apply consistent pressure to ensure good contact between the sample and the crystal.[3]

-

-

Spectrum Acquisition :

-

Acquire the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ and 16-32 co-added scans are generally sufficient for a good quality spectrum.[3]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectral Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 211 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₇H₁₅]⁺ |

| 98 | [M - C₈H₁₅O]⁺ |

| 85 | [C₄H₇NO]⁺ |

| 70 | [C₄H₈N]⁺ |

| 55 | [C₃H₅N]⁺ |

The fragmentation pathways of N-substituted pyrrolidones often involve cleavage of the side chain.[4][5]

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like this compound.

-

Sample Preparation :

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

GC-MS Parameters :

-

Injector : Split/splitless injector, typically at 250 °C.

-

GC Column : A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

-

Oven Program : A temperature gradient is used to separate the analyte from any impurities, for example, starting at 50 °C and ramping up to 280 °C.

-

Ion Source : Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to scan a mass range of m/z 40-400.

-

-

Data Analysis :

-

The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound.

-

The mass spectrum of this peak is then analyzed to identify the molecular ion and major fragment ions.

-

Summary and Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy delineates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The experimental protocols outlined in this guide serve as a foundation for researchers and scientists to perform accurate and reliable spectroscopic analysis of this compound and related compounds.

References

- 1. This compound | C12H21NO2 | CID 10560451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]

- 5. researchgate.net [researchgate.net]

Caprylyl Pyrrolidone: A Technical Guide to its Thermodynamic Properties and Phase Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caprylyl Pyrrolidone

This compound, also known as 1-octyl-2-pyrrolidone, is a nonionic surfactant that is finding increasing application in various fields, including cosmetics, personal care products, and potentially in drug delivery systems.[1][2][3][4][5][6] Its molecular structure, featuring a polar pyrrolidone head group and a nonpolar octyl tail, imparts surface-active properties that are crucial for its function as a cleansing agent, foaming agent, and emulsifier.[2] Understanding the thermodynamic properties and phase behavior of this compound is paramount for optimizing its performance in existing formulations and for exploring its potential in novel applications, particularly in the realm of drug solubilization and delivery.

This technical guide provides a comprehensive overview of the key thermodynamic parameters and phase behavior relevant to this compound. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the fundamental principles, theoretical background, and established experimental protocols for characterizing such a surfactant. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Core Thermodynamic Properties of Surfactants

The behavior of surfactants in solution is governed by a set of key thermodynamic properties. These parameters dictate their efficiency in reducing surface tension, forming micelles, and solubilizing poorly soluble compounds.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface is saturated with monomers, and additional surfactant molecules predominantly form micelles, leading to a much smaller change in surface tension. The CMC is a critical parameter for any application involving micellar solubilization.

Surface Tension

Surfactants, by their nature, adsorb at interfaces (e.g., air-water or oil-water) and reduce the interfacial tension. The effectiveness of a surfactant is often judged by its ability to lower the surface tension of a solvent at a given concentration. The measurement of surface tension as a function of surfactant concentration is a primary method for determining the CMC.

Thermodynamics of Micellization

The process of micelle formation is a spontaneous thermodynamic process that can be described by changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). These parameters provide insight into the driving forces behind micellization.

-

Gibbs Free Energy of Micellization (ΔG°mic): A negative value of ΔG°mic indicates that micellization is a spontaneous process. It can be calculated from the CMC using the following equation for nonionic surfactants:

ΔG°mic = RT ln(CMC)

where R is the ideal gas constant and T is the absolute temperature. The CMC should be expressed as a mole fraction.

-

Enthalpy of Micellization (ΔH°mic): This parameter reflects the heat change associated with the formation of micelles. It can be determined by measuring the temperature dependence of the CMC and applying the van't Hoff equation:

ΔH°mic = -R [d(ln CMC)/d(1/T)]

-

Entropy of Micellization (ΔS°mic): The change in entropy during micellization is a measure of the change in the order of the system. It can be calculated from the Gibbs free energy and enthalpy of micellization:

ΔS°mic = (ΔH°mic - ΔG°mic) / T

For many surfactants in aqueous solution, the entropy change is positive and is the primary driving force for micellization, a phenomenon attributed to the hydrophobic effect.

Expected Phase Behavior of this compound

At low concentrations, this compound is expected to be soluble in water as individual monomers. As the concentration increases beyond the CMC, spherical micelles will form. With further increases in concentration, these micelles may grow and change shape, potentially forming cylindrical micelles or other liquid crystalline phases such as hexagonal and lamellar phases.

Temperature also plays a crucial role. Nonionic surfactants often exhibit a cloud point, which is the temperature above which the surfactant solution becomes cloudy and separates into two phases: a surfactant-rich phase and a water-rich phase. This phenomenon is a result of the dehydration of the polar head groups at elevated temperatures. The cloud point is an important consideration for the formulation and storage of products containing nonionic surfactants.

Experimental Protocols for Characterization

To determine the thermodynamic properties and phase behavior of this compound, a series of well-established experimental techniques can be employed.

Determination of Critical Micelle Concentration (CMC)

Several methods can be used to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the available instrumentation.

-

Surface Tensiometry: This is a direct and common method. The surface tension of a series of solutions with increasing surfactant concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.[7][8]

-

Conductivity Measurement: This method is suitable for ionic surfactants, but can sometimes be adapted for nonionic surfactants if there are impurities or if the surfactant interacts with ions in the solution. A plot of conductivity versus surfactant concentration will show a change in slope at the CMC.

-

Fluorescence Spectroscopy: This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. A change in the fluorescence properties of the probe (e.g., intensity ratio of different emission peaks) is observed upon micelle formation, allowing for the determination of the CMC.[9]

Surface Tension Measurement

The surface tension of this compound solutions can be measured using various tensiometers.

-

Du Noüy Ring Method: This classic method involves measuring the force required to detach a platinum ring from the surface of the liquid.[10]

-

Wilhelmy Plate Method: This technique measures the force exerted on a platinum plate partially immersed in the liquid.[10]

-

Pendant Drop Method: This optical method involves analyzing the shape of a pendant drop of the liquid. The surface tension is calculated from the drop shape using the Young-Laplace equation.[8]

Phase Behavior Analysis

The phase behavior of the this compound-water system can be investigated by preparing a series of samples with varying concentrations and observing their physical state at different temperatures.

-

Visual Observation: Samples can be visually inspected for clarity, turbidity (cloud point), and the presence of any anisotropic phases (liquid crystals).

-

Polarized Light Microscopy: This technique can be used to identify and characterize liquid crystalline phases based on their unique textures.

-

Differential Scanning Calorimetry (DSC): DSC can be used to detect phase transitions, such as the Krafft temperature (the temperature below which micelles do not form) and the clearing point of liquid crystalline phases.

Data Summary (Hypothetical Framework)

As specific experimental data for this compound is not available in the reviewed literature, the following tables are presented as a framework for organizing and presenting such data once it is determined experimentally.

Table 1: Thermodynamic Properties of this compound (Hypothetical)

| Parameter | Symbol | Value (at 25 °C) | Unit |

| Critical Micelle Concentration | CMC | To be determined | mol/L |

| Surface Tension at CMC | γCMC | To be determined | mN/m |

| Gibbs Free Energy of Micellization | ΔG°mic | To be calculated | kJ/mol |

| Enthalpy of Micellization | ΔH°mic | To be determined | kJ/mol |

| Entropy of Micellization | ΔS°mic | To be calculated | J/(mol·K) |

Table 2: Phase Behavior of this compound-Water System (Hypothetical)

| Concentration Range (% w/w) | Temperature Range (°C) | Observed Phase(s) |

| < CMC | To be determined | Isotropic Solution (L1) |

| > CMC | To be determined | Micellar Solution (L1) |

| Higher Concentrations | To be determined | e.g., Hexagonal (H1), Lamellar (Lα) |

| Cloud Point | To be determined | Two-Phase Region |

Conclusion and Future Directions

This compound is a promising nonionic surfactant with a range of potential applications. A thorough understanding of its thermodynamic properties and phase behavior is essential for its effective utilization. This guide has provided a comprehensive overview of the key concepts and experimental methodologies required for the characterization of this surfactant.

Due to the current lack of publicly available, specific experimental data for this compound, there is a clear need for further research in this area. Future studies should focus on the systematic determination of its CMC, surface tension profile, thermodynamic parameters of micellization, and the construction of a detailed temperature-concentration phase diagram. Such data will be invaluable for formulators in the cosmetic and pharmaceutical industries, enabling the rational design of advanced product formulations and novel drug delivery systems.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. euacademic.org [euacademic.org]

- 5. cn.aminer.org [cn.aminer.org]

- 6. researchgate.net [researchgate.net]

- 7. tegewa.de [tegewa.de]

- 8. clearsolutionsusa.com [clearsolutionsusa.com]

- 9. researchgate.net [researchgate.net]

- 10. biolinscientific.com [biolinscientific.com]

An In-depth Technical Guide to the Self-Assembly of Caprylyl Pyrrolidone in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl pyrrolidone, also known as N-octyl-2-pyrrolidone, is a nonionic surfactant with a distinct molecular structure comprising a hydrophilic lactam ring and an eight-carbon hydrophobic alkyl chain. Its unique properties make it a valuable ingredient in various industrial and pharmaceutical formulations, where it functions as a wetting agent, solubilizer, and hydrotrope. An intriguing aspect of many surfactants is their ability to self-assemble into micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). However, literature suggests that this compound, on its own, does not form micelles and therefore does not exhibit a CMC[1].

This guide pivots from the traditional investigation of single-surfactant micellization to explore the more nuanced and industrially relevant phenomenon of co-assembly, or synergistic interaction, of this compound with an anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), as a model system. The interaction between nonionic and anionic surfactants can lead to the formation of mixed micelles at a concentration lower than the CMC of the individual surfactants, a phenomenon driven by favorable intermolecular interactions that reduce repulsion between the ionic head groups.

This technical guide provides a comprehensive overview of the principles and experimental methodologies to investigate the synergistic self-assembly of this compound and SDS in aqueous solutions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to characterize such mixed surfactant systems.

Quantitative Data Summary

The following tables are structured to present the key quantitative parameters that characterize the co-assembly of this compound and Sodium Dodecyl Sulfate (SDS). The data presented here are illustrative and would be populated with experimental results obtained from the protocols detailed in this guide.

Table 1: Critical Micelle Concentration (CMC) of Individual and Mixed Surfactant Systems

| Surfactant System (Molar Ratio CP:SDS) | Temperature (°C) | CMC (mM) |

| This compound (CP) | 25 | No CMC |

| Sodium Dodecyl Sulfate (SDS) | 25 | 8.2 |

| CP:SDS (1:9) | 25 | Experimental Value |

| CP:SDS (3:7) | 25 | Experimental Value |

| CP:SDS (1:1) | 25 | Experimental Value |

| CP:SDS (7:3) | 25 | Experimental Value |

| CP:SDS (9:1) | 25 | Experimental Value |

Table 2: Aggregation Number of Mixed Micelles

| Surfactant System (Molar Ratio CP:SDS) | Temperature (°C) | Aggregation Number (Nagg) |

| CP:SDS (1:9) | 25 | Experimental Value |

| CP:SDS (3:7) | 25 | Experimental Value |

| CP:SDS (1:1) | 25 | Experimental Value |

| CP:SDS (7:3) | 25 | Experimental Value |

| CP:SDS (9:1) | 25 | Experimental Value |

Table 3: Thermodynamic Parameters of Mixed Micellization

| Surfactant System (Molar Ratio CP:SDS) | Temperature (°C) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) |

| CP:SDS (1:9) | 25 | Experimental Value | Experimental Value | Experimental Value |

| CP:SDS (3:7) | 25 | Experimental Value | Experimental Value | Experimental Value |

| CP:SDS (1:1) | 25 | Experimental Value | Experimental Value | Experimental Value |

| CP:SDS (7:3) | 25 | Experimental Value | Experimental Value | Experimental Value |

| CP:SDS (9:1) | 25 | Experimental Value | Experimental Value | Experimental Value |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the co-assembly of this compound and SDS.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[2][3]

Apparatus:

-

Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Glass vessels

-

Magnetic stirrer and stir bars

-

Micropipettes

Procedure:

-

Prepare a stock solution of the desired molar ratio of this compound and SDS in deionized water.

-

Prepare a series of dilutions of the stock solution in deionized water.

-

Calibrate the surface tensiometer with deionized water.

-

Measure the surface tension of each dilution, starting from the most dilute solution, at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the total surfactant concentration.

-

The CMC is the concentration at the intersection of the two linear portions of the plot.

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the micelles and a quencher (e.g., cetylpyridinium (B1207926) chloride) that also partitions into the micelles. The quenching of the probe's fluorescence follows Poisson statistics, and the aggregation number can be calculated from the relationship between the fluorescence intensity and the quencher concentration.[4][5]

Apparatus:

-

Fluorometer

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Prepare a series of solutions of the mixed surfactant system at a concentration well above the CMC.

-

To each solution, add a constant small amount of a stock solution of pyrene (B120774) in a volatile solvent (e.g., acetone) and allow the solvent to evaporate.

-

Add varying concentrations of the quencher to these solutions.

-

Measure the steady-state fluorescence intensity of pyrene in each sample.

-

Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I0) to that in the presence of quencher (I) against the quencher concentration.

-

The aggregation number (Nagg) can be determined from the slope of the linear portion of this plot using the equation: ln(I0/I) = Nagg * [Quencher] / ([Total Surfactant] - CMC).

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the formation or dilution of micelles. By titrating a concentrated surfactant solution into a buffer, the enthalpy of micellization (ΔH°mic) and the CMC can be determined from the resulting thermogram. The Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization can then be calculated.[6][7]

Apparatus:

-

Isothermal Titration Calorimeter

-

Syringe for titration

-

Sample cell

Procedure:

-

Prepare a concentrated solution of the mixed surfactant system (well above the CMC) in the desired buffer.

-

Fill the ITC sample cell with the same buffer.

-

Fill the titration syringe with the concentrated surfactant solution.

-

Perform a series of injections of the surfactant solution into the sample cell while monitoring the heat change.

-

The resulting thermogram will show a characteristic sigmoidal shape. The inflection point corresponds to the CMC, and the change in enthalpy before and after the CMC corresponds to the enthalpy of micellization.

-

Calculate ΔG°mic using the equation: ΔG°mic = RT * ln(CMC), where R is the gas constant and T is the absolute temperature.

-

Calculate ΔS°mic using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.[8][9]

Apparatus:

-

Dynamic Light Scattering instrument with a laser source and detector

-

Cuvettes

-

Syringe filters

Procedure:

-

Prepare a solution of the mixed surfactant system at a concentration above the CMC.

-

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove dust and other large particles.

-

Place the filtered solution in a clean cuvette and place it in the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform the DLS measurement to obtain the correlation function.

-

The instrument's software will analyze the correlation function to determine the size distribution and the average hydrodynamic radius of the micelles.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the investigation of this compound self-assembly.

Caption: Logical workflow for investigating the co-assembly of this compound and SDS.

Caption: Experimental workflow for CMC determination using surface tensiometry.

Caption: Diagram illustrating the formation of a mixed micelle from this compound and SDS monomers.

References

- 1. N-OCTYL PYRROLIDONE - Ataman Kimya [atamanchemicals.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Molecular Modeling of Caprylyl Pyrrolidone Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of caprylyl pyrrolidone, a versatile surfactant and penetration enhancer. By leveraging computational techniques, researchers can elucidate the molecular interactions that underpin its functional properties, paving the way for its optimized use in pharmaceutical and cosmetic formulations. This document outlines the key physicochemical properties of this compound, details relevant experimental and computational protocols, and presents a logical workflow for its molecular modeling.

Introduction to this compound

This compound, also known as 1-octyl-2-pyrrolidinone, is a substituted cyclic lactam.[1] Its amphiphilic nature, arising from a polar pyrrolidone head group and a nonpolar octyl tail, allows it to function as a surfactant, cleansing agent, and foaming agent.[2] In the context of drug delivery, it is recognized as a penetration enhancer, capable of reversibly reducing the barrier resistance of the stratum corneum to facilitate the passage of active pharmaceutical ingredients.[3][4][5]

The pyrrolidine (B122466) ring is a prevalent scaffold in medicinal chemistry due to its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[6] Molecular modeling studies of various pyrrolidine derivatives have been instrumental in understanding their interactions with biological targets, often involving techniques like molecular docking and molecular dynamics simulations.[7][8][9]

Physicochemical and Modeled Properties of this compound

A summary of the key physicochemical and computationally estimated properties of this compound is presented in Table 1. This data is crucial for parameterizing molecular models and for understanding its behavior in different environments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO | [1][10][11] |

| Molecular Weight | 197.32 g/mol | [10][11] |

| IUPAC Name | 1-octyl-2-pyrrolidinone | |

| CAS Number | 2687-94-7 | [1] |

| Specific Gravity | 0.920 @ 25.00 °C | [10] |

| Boiling Point | 172.00 °C @ 15.00 mm Hg | [10] |

| Flash Point | > 110.00 °C | [10] |

| XlogP3-AA (estimated) | 3.2 | [10] |

Molecular Modeling Workflow for this compound

The following diagram illustrates a typical workflow for the molecular modeling of this compound's interaction with a lipid bilayer, a key mechanism for its action as a penetration enhancer.

Experimental and Computational Protocols

This section details the methodologies for key experiments and simulations relevant to the study of this compound interactions.

This protocol is adapted from general procedures for simulating surfactants and lipid membranes.[12][13][14]

-

System Setup:

-

This compound Model: Obtain or generate a 3D structure of this compound. Parameterize the molecule using a suitable force field (e.g., GROMOS, CHARMM, AMBER). The GROMOS 53a6 force field has been used for surfactant simulations.[12]

-

Lipid Bilayer Construction: Construct a model lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), which is a common component of cell membranes. The bilayer should be pre-equilibrated.

-

System Assembly: Place one or more this compound molecules in the simulation box containing the solvated lipid bilayer. The initial placement can be in the aqueous phase.

-

Solvation: Solvate the system with a suitable water model (e.g., SPC/E or TIP3P) and add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration.

-

-

Simulation Protocol:

-

Energy Minimization: Perform energy minimization using the steepest descent algorithm followed by the conjugate gradient method to remove any steric clashes.

-

Equilibration:

-

Conduct an NVT (constant number of particles, volume, and temperature) equilibration phase to allow the system to reach the desired temperature (e.g., 310 K).

-

Follow with an NPT (constant number of particles, pressure, and temperature) equilibration phase to adjust the system density. The Nosé-Hoover thermostat and Parrinello-Rahman barostat are commonly used.[13]

-

-

Production Simulation: Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to observe the interaction and potential insertion of this compound into the lipid bilayer.

-

-

Analysis:

-

Density Profiles: Calculate the mass density profiles of this compound, water, and lipid head and tail groups along the axis perpendicular to the bilayer to determine the location of the molecule.

-

Lipid Order Parameters: Compute the deuterium (B1214612) order parameters (S_CD) of the lipid acyl chains to quantify the effect of this compound on membrane fluidity.

-

Potential of Mean Force (PMF): Use umbrella sampling or steered MD to calculate the free energy profile of this compound translocation across the lipid bilayer.

-

Hydrogen Bond Analysis: Analyze the formation of hydrogen bonds between this compound and lipid head groups or water molecules.

-

This protocol is based on studies involving the docking of pyrrolidine derivatives to protein targets.[7][8][9] While this compound's primary role as a penetration enhancer is not receptor-mediated, this methodology is relevant for investigating potential interactions with skin proteins.

-

Preparation of Receptor and Ligand:

-

Receptor Preparation: Obtain the 3D structure of a target skin protein (e.g., keratin) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Grid Generation: Define a binding site on the receptor and generate a grid box that encompasses this site.

-

Docking Run: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the this compound molecule into the defined binding site of the receptor.

-

-

Analysis:

-

Binding Affinity: Calculate the binding affinity (e.g., in kcal/mol) to estimate the strength of the interaction.

-

Binding Pose Analysis: Visualize the docked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein residues.

-

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound as a penetration enhancer involves the disruption of the stratum corneum's lipid barrier.[3][5] This is a biophysical interaction rather than a classical signaling pathway. The logical relationship of this process is depicted in the following diagram.

Conclusion

Molecular modeling provides a powerful lens through which to investigate the interactions of this compound at the atomic level. By employing techniques such as molecular dynamics simulations and molecular docking, researchers can gain a deeper understanding of its behavior as a surfactant and its mechanism as a skin penetration enhancer. The protocols and workflows outlined in this guide offer a solid foundation for future in-silico studies, which will undoubtedly contribute to the development of more effective and safer formulations in the pharmaceutical and cosmetic industries.

References

- 1. productingredients.com [productingredients.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]